molecular formula C10H12N2O2 B14808437 5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde

5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde

Cat. No.: B14808437
M. Wt: 192.21 g/mol
InChI Key: PNIRBSCLOKULRK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is a complex organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 5-(aminomethyl)-2-furancarboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process is often conducted under controlled temperature and pressure to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino acids and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is unique due to the combination of its functional groups and the cyclopropoxy moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(aminomethyl)-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-4-7-3-10(14-8-1-2-8)9(6-13)12-5-7/h3,5-6,8H,1-2,4,11H2

InChI Key

PNIRBSCLOKULRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)CN)C=O

Origin of Product

United States

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